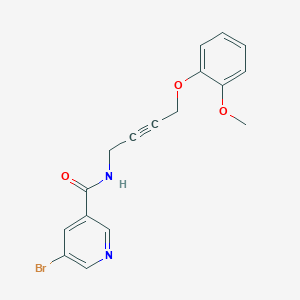![molecular formula C22H17N3OS B3020900 N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 392255-03-7](/img/structure/B3020900.png)
N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a heterocyclic molecule that is presumed to have a complex structure involving a thieno[3,4-c]pyrazole core attached to a naphthamide moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions with various starting materials. For instance, the synthesis of N-1-Naphthyl-3-oxobutanamide derivatives involves reactions with arylidinecyanothioacetamide and α-haloketones, leading to a series of cyclization and substitution reactions to yield thieno[2,3-b]pyridine derivatives and other complex structures . This suggests that the synthesis of N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide could similarly involve strategic cyclization and functional group transformations.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by the presence of multiple aromatic rings and heteroatoms, which can contribute to interesting photophysical properties. For example, substituted 1-phenyl-3-naphthyl-5-pyrazolines exhibit solvatochromic behavior due to intramolecular charge transfer (ICT) . This indicates that the molecular structure of N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide may also exhibit ICT and solvatochromic effects, which could be studied using photophysical and theoretical methods.
Chemical Reactions Analysis
The reactivity of such compounds often involves interactions with various reagents and catalysts to yield a diverse array of products. For example, the reaction of N-1-Naphthyl-3-oxobutanamide with different reagents leads to the formation of various heterocyclic compounds, including pyridothienopyrimidines and pyridothienotriazines . This suggests that N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide could also participate in a variety of chemical reactions, potentially leading to pharmacologically active derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing substituents on the N1-phenyl group of 1-phenyl-3-naphthyl-5-pyrazolines affects their solvatochromic behavior and dipole moments . Similarly, the physical and chemical properties of N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide would be expected to be influenced by its substituents and functional groups, which could be explored through experimental and theoretical studies.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-22(18-12-6-8-15-7-4-5-11-17(15)18)23-21-19-13-27-14-20(19)24-25(21)16-9-2-1-3-10-16/h1-12H,13-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZAAOPLLMSJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3020818.png)
![[2-(4-Methylpiperidin-1-yl)butyl]amine](/img/structure/B3020819.png)
![(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol](/img/structure/B3020821.png)
![7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020822.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3020824.png)

![1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3020826.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3020828.png)
![4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline](/img/structure/B3020831.png)
![2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B3020832.png)
![3-(3-chlorophenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B3020833.png)

